![molecular formula C15H18O4 B13540434 3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient creation of the bicyclic structure, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment and glassware. The use of mercury lamps for the cycloaddition process is technically challenging but necessary for achieving the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoquinones.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst or reducing metals in acid.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of amino and alkyl groups.
Substitution: Formation of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties due to its unique chemical structure.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to modulate the activity of specific enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 1,2-Disubstituted bicyclo[2.1.1]hexanes
Uniqueness
3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H18O4 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-methyl-3-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-14-9-15(10-14,13(16)17)12(19-14)8-18-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17) |
Clave InChI |
WLHJPXLHTXOFLO-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C(O2)COCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)
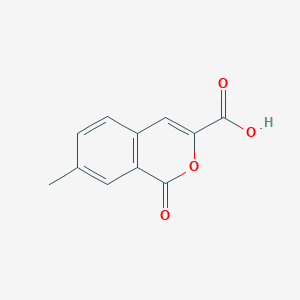
![2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
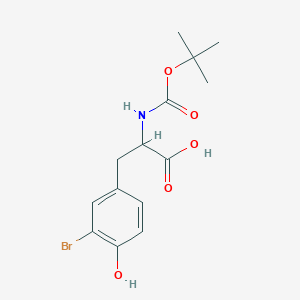
![[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid](/img/structure/B13540368.png)
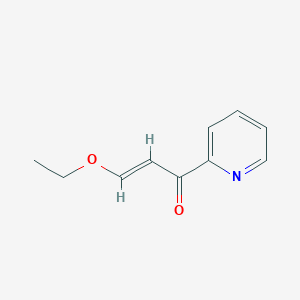
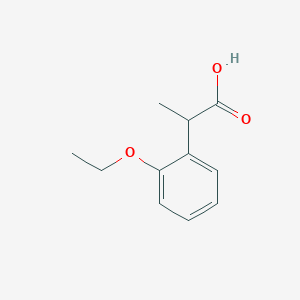

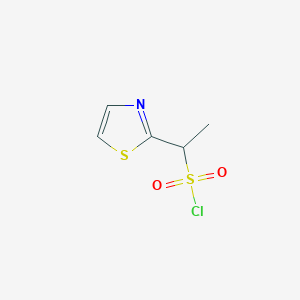
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)

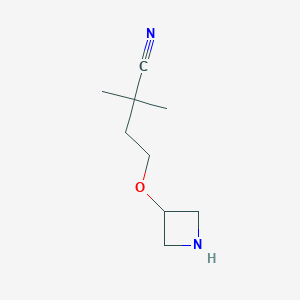
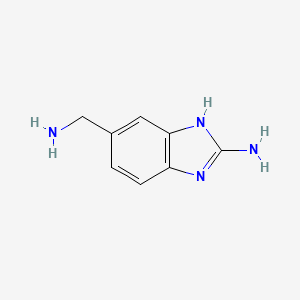
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
